7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one
CAS No.:
Cat. No.: VC17870283
Molecular Formula: C7H3BrFNO2
Molecular Weight: 232.01 g/mol
* For research use only. Not for human or veterinary use.
![7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one -](/images/structure/VC17870283.png)
Specification
Molecular Formula | C7H3BrFNO2 |
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Molecular Weight | 232.01 g/mol |
IUPAC Name | 7-bromo-4-fluoro-3H-1,3-benzoxazol-2-one |
Standard InChI | InChI=1S/C7H3BrFNO2/c8-3-1-2-4(9)5-6(3)12-7(11)10-5/h1-2H,(H,10,11) |
Standard InChI Key | UJPFMOJPJLQPTQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C2C(=C1F)NC(=O)O2)Br |
Introduction
Overview of 7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one
7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one is a heterocyclic compound belonging to the benzoxazole family. This compound is characterized by its bromine and fluorine substituents on the benzoxazole ring, which contribute to its unique physicochemical properties and potential biological activities.
Property | Value |
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Chemical Formula | |
Molecular Weight | 232.01 g/mol |
IUPAC Name | 7-bromo-4-fluoro-3H-1,3-benzoxazol-2-one |
SMILES Notation | C1=C(C=C(C2=C1NC(=O)O2)F)Br |
InChI Key | FOJMRBYYEDHXSO-UHFFFAOYSA-N |
This compound is structurally related to other benzoxazoles, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.
Synthesis Pathways
The synthesis of benzoxazole derivatives like 7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one typically involves cyclization reactions using substituted anilines or anthranilic acids as precursors. A common synthetic route includes:
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Starting Material: 5-bromoanthranilic acid.
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Reagents: Fluorinating agents for introducing the fluorine substituent.
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Cyclization: Heating with appropriate dehydrating agents to form the benzoxazole ring.
These methodologies yield high-purity compounds suitable for further biological evaluation.
Safety and Handling
As with many halogenated organic compounds, safety precautions must be observed when handling this substance.
Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation) |
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Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection), P305+P351+P338 (If in eyes, rinse cautiously with water). |
Proper storage conditions include keeping the compound in a cool, dry place away from incompatible materials such as strong oxidizers.
Research Applications
The unique structure of 7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one makes it a valuable target for research in medicinal chemistry:
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Drug Design:
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Its bromine and fluorine substituents enhance binding affinity to biological targets through halogen bonding.
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Molecular Docking Studies:
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Computational studies can predict its interaction with enzymes or receptors, aiding in drug discovery efforts.
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Synthetic Intermediates:
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It can serve as a precursor for synthesizing more complex heterocyclic compounds with enhanced bioactivity.
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Limitations and Future Directions
While promising, research on 7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one is still in its early stages:
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Limited experimental data are available on its pharmacokinetics and toxicity.
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Further in vitro and in vivo studies are required to establish its therapeutic potential.
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Structural modifications could optimize its biological activity and selectivity.
Future research should focus on comprehensive biological evaluations and exploring its derivatives for diverse applications.
This detailed analysis highlights the significance of 7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one as a compound of interest in chemical and pharmaceutical research domains.
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